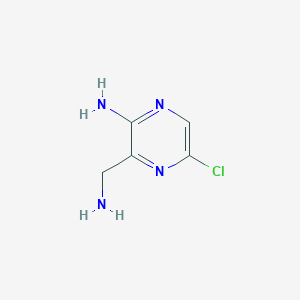

3-(Aminomethyl)-5-chloropyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-5-chloropyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,1,7H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBRJIYQWLEQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855789 | |

| Record name | 3-(Aminomethyl)-5-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173998-68-9 | |

| Record name | 3-(Aminomethyl)-5-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies for 3 Aminomethyl 5 Chloropyrazin 2 Amine

Reactivity of the Aminomethyl Moiety

The aminomethyl group (—CH₂NH₂) attached to the pyrazine (B50134) ring at the C-3 position is a primary aliphatic amine. Its reactivity is characterized by the nucleophilic nature of the nitrogen atom, which readily participates in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This allows it to displace leaving groups on various electrophilic substrates. While direct alkylation is a common transformation, the aminomethyl group can also participate in other nucleophilic substitution reactions. For instance, it can react with sulfonyl chlorides to form sulfonamides or with other activated systems. The nucleophilicity of amines generally correlates with their basicity, with primary amines like the aminomethyl group being effective nucleophiles in many contexts. google.com

Alkylation and Acylation Reactions

Alkylation: The aminomethyl nitrogen can be alkylated by reaction with alkyl halides. However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation. youtube.com The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com To achieve selective mono-alkylation, specific strategies may be required, such as using a large excess of the primary amine or employing modern synthetic methods that utilize specialized reagents or catalysts to prevent multiple additions. nih.govorganic-chemistry.org

Acylation: In contrast to alkylation, acylation of the aminomethyl group is typically a more controlled process. The reaction with acylating agents like acyl chlorides or acid anhydrides proceeds readily to form stable amide derivatives. This transformation is generally high-yielding and is not prone to over-acylation, as the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. This makes acylation a reliable method for derivatizing the aminomethyl side chain.

Table 1: Representative Alkylation and Acylation Reactions of the Aminomethyl Moiety

| Reaction Type | Electrophile Example | Reagent/Conditions | Expected Product Structure |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-methyl-1-(3-amino-5-chloropyrazin-2-yl)methanamine |

| Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-((3-amino-5-chloropyrazin-2-yl)methyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-((3-amino-5-chloropyrazin-2-yl)methyl)-4-methylbenzenesulfonamide |

Condensation Reactions with Carbonyl Compounds

The primary aminomethyl group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. google.com This reaction is typically catalyzed by acid and involves the reversible formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. Furthermore, the proximity of the C-2 amino group on the pyrazine ring introduces the possibility of subsequent intramolecular reactions. For example, condensation with a suitable carbonyl compound could be followed by cyclization involving the C-2 amino group to form fused heterocyclic systems, a strategy often employed in the synthesis of complex molecules like quinazolines from analogous 1,2-diamino compounds. google.com

Reactivity of the Chloropyrazine Moiety

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the chlorine atom at the C-5 position susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The chlorine atom on the 3-(aminomethyl)-5-chloropyrazin-2-amine is activated towards nucleophilic aromatic substitution (SNAr). google.com The electron-withdrawing nature of the two ring nitrogens delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution. nih.gov This reaction pathway allows for the displacement of the chloride ion by a wide range of nucleophiles.

Common nucleophiles used in SNAr reactions on similar chloro-heterocycles include:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 5-amino-substituted pyrazines. These reactions are often carried out at elevated temperatures, sometimes with a base to neutralize the HCl byproduct. organic-chemistry.orggoogle.com

Alkoxides: Sodium or potassium alkoxides (e.g., sodium methoxide) can be used to introduce alkoxy groups, yielding 5-alkoxypyrazine derivatives.

Thiols: Thiolates (generated from thiols and a base) are excellent nucleophiles and react to form 5-(alkylthio) or 5-(arylthio) pyrazines.

The SNAr reaction is a cornerstone of heterocyclic chemistry, widely used in the synthesis of pharmaceuticals and agrochemicals where the introduction of diverse functional groups onto a heteroaromatic core is required. mdpi.com The reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields. organic-chemistry.orgnih.gov

Table 2: Representative SNAr Reactions of the Chloropyrazine Moiety

| Nucleophile Type | Nucleophile Example | Expected Product |

|---|---|---|

| Amine | Morpholine | 3-(Aminomethyl)-5-(morpholin-4-yl)pyrazin-2-amine |

| Alcohol (Alkoxide) | Sodium Methoxide | 3-(Aminomethyl)-5-methoxypyrazin-2-amine |

| Thiol (Thiolate) | Ethanethiol + Base | 3-(Aminomethyl)-5-(ethylthio)pyrazin-2-amine |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic tool for converting aryl halides into organometallic reagents, which can then react with various electrophiles. This reaction typically involves treating the halide with strong organometallic bases like organolithium reagents (e.g., n-butyllithium) or certain Grignard reagents.

However, applying this reaction to this compound is challenging. The molecule possesses multiple acidic protons: two on the C-2 amino group and one on the aminomethyl group. Strongly basic organometallic reagents would likely act as a base first, deprotonating one of the nitrogen atoms rather than undergoing the desired halogen-metal exchange at the C-Cl bond. To successfully implement a halogen-metal exchange, a protection strategy for the acidic N-H protons would likely be necessary. This could involve converting the amino groups into less acidic functionalities (e.g., amides or silylamines) prior to the exchange reaction, followed by a deprotection step.

Cross-Coupling Reactions at the Halogenated Position

The chlorine atom on the pyrazine ring is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. google.comnih.gov For this compound, the chloro group could be reacted with a variety of primary or secondary amines to introduce new substituents at the 5-position. The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand. google.com Given the presence of two primary amine groups in the starting material, careful optimization of reaction conditions would be necessary to prevent self-coupling or other side reactions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would allow for the introduction of various alkynyl groups at the 5-position of the pyrazine ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an aryl halide. This would enable the synthesis of a wide array of 5-aryl or 5-vinyl pyrazine derivatives. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, although the presence of the amino groups on the starting material would necessitate careful selection of the base and reaction conditions to avoid undesired side reactions.

Selective Functionalization Strategies

The presence of multiple reactive sites on this compound—the chloro substituent, the 2-amino group, the 3-aminomethyl group, and the pyrazine ring itself—presents both a challenge and an opportunity for selective functionalization.

The pyrazine ring can be functionalized through regioselective metalation followed by reaction with an electrophile. The use of mixed lithium/magnesium or lithium/zinc amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has been shown to be effective for the regioselective metalation of chloropyrazines. google.com The directing effects of the existing substituents would play a crucial role in determining the position of metalation and subsequent functionalization. The electron-withdrawing nature of the chlorine atom and the pyrazine nitrogen atoms would influence the acidity of the ring protons, potentially allowing for selective deprotonation and derivatization at a specific position.

The differential reactivity of the 2-amino and 3-aminomethyl groups allows for chemoselective transformations. For instance, the 2-amino group, being directly attached to the electron-deficient pyrazine ring, is less nucleophilic than the more aliphatic 3-aminomethyl group. This difference could be exploited for selective acylation, sulfonylation, or alkylation under carefully controlled conditions. For example, it might be possible to selectively react the more nucleophilic aminomethyl group while leaving the 2-amino group untouched, or vice versa, by tuning the reaction conditions and the nature of the electrophile.

Post-Synthetic Modifications for Research Applications

The derivatization of this compound with spectroscopic probes is a key strategy for its use in biological research and materials science.

Chromophores, which are light-absorbing molecules, can be introduced to the pyrazine scaffold to facilitate spectroscopic analysis. This can be achieved by coupling the amine functionalities with chromophore-containing reagents. For example, the amino groups could be reacted with aldehydes or ketones to form Schiff bases, which are themselves often chromophoric. Alternatively, the cross-coupling reactions described in section 3.2.3 could be used to attach larger, conjugated chromophoric systems to the pyrazine ring.

Fluorescent labeling is a powerful tool for visualizing and tracking molecules in biological systems. beilstein-journals.orgresearchgate.net The amino groups of this compound are ideal sites for the attachment of fluorophores. A variety of commercially available fluorescent dyes with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, could be used to label the molecule. The choice of fluorophore would depend on the desired excitation and emission wavelengths for a particular application. The inherent fluorescence of the pyrazine core itself might also be modulated and enhanced through appropriate derivatization, creating novel fluorophores with tailored properties.

Derivatization for Enhanced Chromatographic Performance

The analysis of this compound and related compounds often necessitates derivatization to improve their chromatographic behavior and detection sensitivity. Due to their polarity and, in some cases, low volatility, direct analysis by methods like gas chromatography (GC) can be challenging without this crucial step. nih.govthermofisher.com High-performance liquid chromatography (HPLC) is a viable alternative, but derivatization is still frequently employed to enhance properties such as UV absorbance or fluorescence, leading to improved detection limits. nih.govsigmaaldrich.com

Derivatization strategies for primary and secondary amines are well-established and can be adapted for this compound. These methods aim to attach a functional group (a "tag") to the amine that imparts desirable analytical characteristics. The choice of derivatizing reagent is critical and depends on the analytical technique being used (e.g., HPLC with UV or fluorescence detection, or GC with flame ionization or mass spectrometry detection).

Common derivatization reagents for amines that could be applicable to this compound include:

Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives that are stable and can be readily detected at low concentrations. nih.govnih.gov

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): This reagent also forms fluorescent derivatives with amines, offering high sensitivity. nih.govnih.gov

o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to yield fluorescent isoindole derivatives. nih.gov

Marfey's Reagent: This chiral derivatizing agent is particularly useful for the separation of enantiomers, which would be relevant if chiral synthesis or analysis of this compound derivatives is required. nih.gov

The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible conversion of the analyte to its derivative. sigmaaldrich.comnih.gov For instance, the derivatization of aliphatic amines with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is typically carried out at a controlled pH and temperature to maximize the yield of the resulting derivative. sigmaaldrich.com

The table below summarizes some common derivatizing agents for amines and their potential application for enhancing the chromatographic performance of this compound.

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative Property | Potential Chromatographic Application |

| Dansyl Chloride | Primary Amine | Fluorescence | HPLC-Fluorescence Detection |

| 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary Amine | Fluorescence | HPLC-Fluorescence Detection |

| o-Phthaldialdehyde (OPA) | Primary Amine | Fluorescence | HPLC-Fluorescence Detection |

| Marfey's Reagent | Primary Amine | Chiral, UV-Absorbing | Chiral HPLC-UV Detection |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary Amine | Fluorescence | HPLC-Fluorescence Detection |

Role As a Building Block and Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Systems

The strategic placement of two distinct amine functionalities on the pyrazine (B50134) core makes 3-(Aminomethyl)-5-chloropyrazin-2-amine an ideal precursor for creating fused and polycyclic heterocyclic systems. The adjacent 2-amino and 3-aminomethyl groups are perfectly poised to participate in cyclization reactions with bifunctional reagents.

Formation of Fused Pyrazine Derivatives

The primary amino group on the pyrazine ring and the primary amine on the adjacent methyl group can react with various dielectrophiles to form new, fused heterocyclic rings. This intramolecular or pseudo-intramolecular cyclization is a powerful strategy for building molecular complexity in a single step. For instance, reaction with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or 2,3-butanedione) or their equivalents would lead to the formation of a second pyrazine ring, resulting in a pyrazino[2,3-b]pyrazine (B13399560) scaffold.

Similarly, established methods for synthesizing imidazo[1,2-a]pyrazines often involve the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. researchgate.nettsijournals.com The 2-amino group of the title compound can participate in such reactions. Subsequent manipulation of the aminomethyl group allows for the creation of diverse substituents on the newly formed fused ring system, making it a key strategy for exploring structure-activity relationships (SAR) in drug discovery programs. The synthesis of these fused systems is a cornerstone of medicinal chemistry, as they often mimic the purine (B94841) bases found in DNA and RNA. beilstein-journals.org

Construction of Polycyclic Scaffolds Incorporating Pyrazine

Beyond simple fused systems, this compound is a valuable starting material for more elaborate polycyclic scaffolds. The pyrazine ring itself is a privileged structure found in numerous biologically active compounds. mdpi.com By using the amine functionalities to build additional rings and employing the chloro substituent for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), chemists can append other aromatic or aliphatic ring systems.

This multi-directional approach allows for the rapid construction of rigid, three-dimensional structures that are highly sought after in modern drug design. For example, a reaction sequence could involve:

Cyclization using the two amine groups to form a fused dihydropyrazine (B8608421) ring.

A palladium-catalyzed Suzuki coupling at the C5-chloro position to introduce a new aryl or heteroaryl group.

Further functionalization of the remaining N-H group in the newly formed ring.

This stepwise construction provides access to novel chemical space and the generation of complex, drug-like molecules from a single, versatile starting material. nih.gov

Application in Lead Compound Generation Research

In the field of medicinal chemistry, the generation of novel lead compounds is critical for the discovery of new therapeutics. This compound is an excellent starting point for such research due to its utility in building diverse libraries of molecules for biological screening.

Scaffolding for Diverse Molecular Libraries

Molecular libraries are large collections of distinct but structurally related compounds used in high-throughput screening to identify new drug candidates. The title compound is an ideal scaffold for such libraries due to its multiple points of diversification. The table below outlines the potential reactions at each of its functional groups, demonstrating how a wide array of derivatives can be synthesized from this single precursor. The use of privileged scaffolds like pyrazine is a common strategy to increase the probability of finding bioactive compounds. mdpi.com

| Functional Group | Position | Potential Reactions for Diversification |

| 2-Amino Group | C2 | Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea formation |

| 3-Aminomethyl Group | C3 | Acylation, Alkylation, Reductive Amination, Cyclization with dielectrophiles |

| Chloro Substituent | C5 | Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols |

| Chloro Substituent | C5 | Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) |

This table illustrates the synthetic versatility of this compound as a scaffold for combinatorial chemistry and the generation of molecular libraries.

Hybridization Strategies in Molecular Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. nih.govorganic-chemistry.org This approach aims to create compounds with improved affinity, better selectivity, or a dual mode of action.

This compound is well-suited for this strategy. The pyrazine core can serve as one pharmacophore, known for its presence in various kinase inhibitors and other therapeutic agents. nih.govnih.gov The amine functionalities provide convenient handles to covalently link a second pharmacophore. For example, one of the amino groups could be acylated with a carboxylic acid fragment from another known active compound, creating a new amide-linked hybrid. This rational design approach is a powerful tool for developing multi-target ligands, which are of increasing interest for treating complex diseases like cancer and neurodegenerative disorders. organic-chemistry.org

Fragment-Based Synthesis Approaches

Fragment-Based Drug Discovery (FBDD) is a method where small, low-molecular-weight chemical fragments (typically <300 Da) are screened for weak binding to a biological target. nih.gov "Hit" fragments are then optimized and grown or linked together to produce a high-affinity lead compound.

The title compound, or a derivative, can be used in FBDD in two ways:

As the Fragment: The substituted pyrazine core itself can act as a fragment hit. Its inherent biological relevance and defined three-dimensional shape make it an attractive starting point.

As a Scaffold for Fragment Growth: Once a pyrazine-containing fragment is identified, the reactive handles of this compound allow chemists to systematically "grow" the fragment. For example, if initial binding is established, the chloro group can be used to introduce new functionalities via cross-coupling to explore nearby pockets in the target's binding site, thereby improving potency and selectivity. This iterative process is a hallmark of FBDD and has proven to be a highly efficient method for lead generation. mdpi.com

Development of Novel Molecular Architectures with Aminomethyl and Chloropyrazine Functionalities

The strategic incorporation of aminomethyl and chloropyrazine functionalities into a single molecular entity renders "this compound" a highly valuable and versatile building block in advanced organic synthesis. Its inherent reactivity, stemming from the nucleophilic amino groups and the electrophilic chloro-substituted pyrazine ring, allows for the construction of complex heterocyclic systems. This section delves into the research findings that highlight the utility of this compound in the development of novel molecular architectures, with a particular focus on its role in synthesizing fused heterocyclic systems of medicinal importance.

The primary amino group and the aminomethyl substituent on the pyrazine ring serve as key reactive sites for cyclocondensation reactions. These reactions, often with bifunctional reagents, lead to the formation of new heterocyclic rings fused to the pyrazine core. The chlorine atom, on the other hand, provides a handle for further functionalization, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This dual functionality enables a modular approach to the synthesis of diverse molecular scaffolds.

A significant application of "this compound" is in the synthesis of pyrazolo[1,5-a]pyrimidines. This class of compounds is of considerable interest in medicinal chemistry, with many derivatives exhibiting potent inhibitory activity against various protein kinases. The synthesis generally involves the reaction of "this compound" with a β-ketoester or a similar 1,3-dicarbonyl compound. The reaction proceeds through an initial condensation, followed by an intramolecular cyclization to furnish the pyrazolo[1,5-a]pyrimidine (B1248293) core.

One notable example is the synthesis of a series of pyrazolo[1,5-a]pyrimidine derivatives designed as kinase inhibitors. In a patented synthetic route, "this compound" is reacted with a substituted β-ketoester to yield a key intermediate. This intermediate then undergoes further modifications, demonstrating the utility of the initial building block in constructing a molecular scaffold that can be readily diversified.

The development of such novel molecular architectures is crucial for the discovery of new therapeutic agents. The aminomethyl and chloropyrazine moieties can be strategically employed to modulate the physicochemical properties and biological activity of the resulting compounds. For instance, the aminomethyl group can participate in hydrogen bonding interactions with biological targets, while the pyrazine ring can engage in π-stacking interactions. The chlorine atom can be replaced with various substituents to fine-tune the molecule's potency, selectivity, and pharmacokinetic profile.

While the synthesis of pyrazolo[1,5-a]pyrimidines is a well-documented application, the versatile nature of "this compound" suggests its potential for constructing a wider array of heterocyclic systems. Research in this area continues to explore new reaction pathways and partners to unlock the full synthetic potential of this valuable building block.

Interactive Data Table: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant A | Reactant B | Resulting Scaffold | Significance |

|---|---|---|---|

| This compound | β-Ketoester | Pyrazolo[1,5-a]pyrimidine | Core structure for kinase inhibitors |

| This compound | 1,3-Diketone | Substituted Pyrazolo[1,5-a]pyrimidine | Access to diverse derivatives for structure-activity relationship studies |

| This compound | Substituted Acetoacetate | Functionalized Pyrazolo[1,5-a]pyrimidine | Introduction of specific functional groups for targeted therapies |

Spectroscopic Characterization and Structural Elucidation of 3 Aminomethyl 5 Chloropyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(Aminomethyl)-5-chloropyrazin-2-amine is expected to show distinct signals corresponding to the different types of protons in the molecule: the pyrazine (B50134) ring proton, the protons of the aminomethyl group's methylene (B1212753) (CH₂) unit, and the protons of the two amine (NH₂) groups.

The pyrazine ring possesses a single proton at the C6 position. Its chemical shift is influenced by the electronic effects of the surrounding substituents: the electron-donating amine group at C2 and the electron-withdrawing chlorine atom at C5. This proton is anticipated to appear as a singlet in the aromatic region of the spectrum. The two amine groups (the primary amine at C2 and the one on the methyl group at C3) will produce signals that are typically broad due to quadrupole effects of the nitrogen atom and chemical exchange. Their chemical shifts can vary depending on the solvent and concentration. The methylene protons of the aminomethyl group are expected to appear as a singlet, though potential coupling to the adjacent NH₂ protons could cause splitting.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H (C6-H) | ~7.5 - 8.0 | Singlet (s) |

| Aminomethyl (-CH₂NH₂) | ~3.8 - 4.2 | Singlet (s) or Triplet (t) |

| Primary Amine (C2-NH₂) | ~5.0 - 6.0 | Broad Singlet (br s) |

| Aminomethyl (-CH₂NH₂) | ~2.0 - 3.0 | Broad Singlet (br s) or Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected, corresponding to the four carbons of the pyrazine ring and the one carbon of the aminomethyl substituent. The chemical shifts are dictated by the hybridization and the electronic environment of each carbon atom.

The carbons in the pyrazinering are significantly influenced by the attached functional groups. The carbon atom bonded to the chlorine (C5) will be shifted downfield. Conversely, the carbons attached to the electron-donating amine groups (C2 and C3) will experience an upfield shift. The carbon of the aminomethyl group (CH₂) will appear in the aliphatic region of the spectrum. docbrown.info

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C-NH₂) | ~150 - 155 |

| C3 (C-CH₂NH₂) | ~145 - 150 |

| C5 (C-Cl) | ~135 - 140 |

| C6 (CH) | ~125 - 130 |

| -CH₂ (Aminomethyl) | ~40 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. wikipedia.org In this compound, a COSY spectrum would be expected to show a correlation between the methylene (-CH₂) protons and the amine (-NH₂) protons of the aminomethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). wikipedia.orgprinceton.edu This technique is invaluable for assigning carbon signals based on their attached protons. For this molecule, an HSQC spectrum would show cross-peaks connecting the C6 ring proton to the C6 carbon and the methylene protons to the aminomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds (²J_CH, ³J_CH). wikipedia.orgprinceton.edu This is arguably the most powerful tool for piecing together the molecular skeleton. Key expected HMBC correlations would include:

The C6 proton to C2 and C5.

The methylene (-CH₂) protons to the C2 and C3 carbons of the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help confirm the substitution pattern on the pyrazine ring by showing correlations between, for instance, the C2-NH₂ protons and the aminomethyl protons. science.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₅H₇ClN₄, giving it a molecular weight of approximately 158.59 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for any chlorine-containing fragment. This includes an (M+2)⁺ peak with an intensity that is approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

The fragmentation of amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For this compound, the most likely fragmentation pathway would be the cleavage of the bond between the pyrazine ring and the aminomethyl group.

Table 3: Expected Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Significance |

| 158/160 | [C₅H₇ClN₄]⁺ | Molecular Ion (M⁺) / (M+2)⁺ |

| 128/130 | [C₄H₃ClN₃]⁺ | Loss of CH₂NH₂ (aminomethyl radical) |

| 30 | [CH₄N]⁺ | Aminomethyl cation (from α-cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would be characterized by absorption bands indicative of its amine and aromatic functionalities. The two NH₂ groups are expected to show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to asymmetric and symmetric stretching modes. N-H bending vibrations are expected around 1600 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the pyrazine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amines (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amines (N-H) | Bend (Scissoring) | 1590 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Pyrazine Ring (C=N, C=C) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to verify the compound's purity and empirical formula. researchgate.net

For this compound (C₅H₇ClN₄), the theoretical elemental composition is calculated as follows:

Table 5: Theoretical Elemental Composition

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 5 | 60.05 | 37.88% |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 4.46% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 22.35% |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 35.33% |

| Total | 158.61 | 100.00% |

Experimental results from a properly purified sample should align closely with these theoretical percentages, typically within a ±0.4% margin, to confirm the molecular formula. researchgate.net

Advanced Spectroscopic Methods for Structural Confirmation

The definitive structural elucidation of complex organic molecules like this compound and its derivatives is critically dependent on the application of advanced spectroscopic techniques. While fundamental methods like one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) provide initial insights, a combination of two-dimensional (2D) NMR experiments and high-resolution mass spectrometry is indispensable for unambiguous structural confirmation and the characterization of novel derivatives. These methods provide detailed information about the molecular framework, connectivity of atoms, and spatial relationships between different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are paramount for establishing the precise connectivity and substitution pattern of the pyrazine ring. For a molecule such as this compound, with multiple nitrogen atoms and substituent groups, one-dimensional spectra can be complex. Two-dimensional NMR methods are employed to resolve ambiguities and provide clear correlations between atoms.

¹H NMR Spectroscopy would be the initial step, expected to show distinct signals for the aminomethyl protons (-CH₂NH₂), the amine protons (-NH₂), and the pyrazine ring proton. The chemical shift of the pyrazine ring proton is influenced by the surrounding substituents. The aminomethyl protons would likely appear as a singlet unless coupling to the adjacent nitrogen's protons is observed, while the amine protons would also present as a singlet, which might be broad.

¹³C NMR Spectroscopy complements the proton NMR by providing information on the carbon skeleton. The number of signals would correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the pyrazinering carbons are particularly informative, with the carbon atom bonded to the chlorine atom expected at a characteristic downfield shift.

To definitively assign these signals and confirm the structure, a suite of 2D NMR experiments is utilized:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. While limited in this specific molecule due to the isolated nature of the pyrazine ring proton from the aminomethyl group, it is crucial for analyzing derivatives with more complex side chains. For instance, if the aminomethyl group were to be derivatized, COSY would be essential to trace the connectivity within that new substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning which proton signal corresponds to which carbon signal. For this compound, the HSQC spectrum would show a cross-peak connecting the aminomethyl protons to the aminomethyl carbon, and the pyrazine ring proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most critical experiments for confirming the substitution pattern on the pyrazine ring. HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). Key expected correlations for this compound would include:

Correlations from the aminomethyl protons (-CH₂) to the C3 and C2 carbons of the pyrazine ring.

Correlations from the pyrazine ring proton to the surrounding ring carbons, helping to confirm its position relative to the substituents.

Correlations from the amine protons (-NH₂) to the C2 and C3 carbons.

These correlations, when pieced together, provide an unambiguous map of the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Note: The following data is predicted based on known spectroscopic trends for substituted pyrazines and related heterocyclic compounds. Actual experimental values may vary.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazine-H | ~8.0-8.5 | ~130-140 | C5, C3 |

| -CH₂- | ~3.8-4.2 | ~40-50 | C3, C2 |

| -NH₂ (on ring) | ~5.0-6.0 (broad) | - | C2, C3 |

| -NH₂ (on methyl) | ~1.5-2.5 (broad) | - | -CH₂- |

| C2 | - | ~150-160 | - |

| C3 | - | ~145-155 | - |

| C5 | - | ~140-150 | - |

| C6 | - | ~130-140 | - |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer further structural clues.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula (C₅H₇ClN₄ in this case), confirming the molecular identity.

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer method, often yielding the protonated molecular ion [M+H]⁺, which is valuable for confirming the molecular weight. EI is a higher-energy method that causes fragmentation of the molecule. The analysis of these fragments provides a "fingerprint" that can be pieced together to deduce the structure.

Key fragmentation pathways for this compound under EI-MS would likely involve:

Alpha-cleavage: The bond between the aminomethyl group and the pyrazine ring could break, leading to the loss of a •CH₂NH₂ radical or the formation of a stable pyrazinyl cation. libretexts.org

Loss of substituents: Fragmentation could involve the loss of the chlorine atom or the amino group.

Ring cleavage: The pyrazine ring itself can fragment, often through the loss of neutral molecules like HCN. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 158/160 | [M]⁺ (isotope pattern for Cl) | Molecular Ion |

| 128/130 | [M - CH₂NH₂]⁺ | Loss of aminomethyl group |

| 123 | [M - Cl]⁺ | Loss of chlorine atom |

| 141/143 | [M - NH₂]⁺ | Loss of primary amine |

| 97 | [M - Cl - HCN]⁺ | Ring fragmentation after loss of chlorine |

Infrared (IR) Spectroscopy

While not as detailed as NMR or MS for complete structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for identifying key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.

C-H stretching: Bands for the aromatic C-H of the pyrazine ring (around 3000-3100 cm⁻¹) and the aliphatic C-H of the aminomethyl group (around 2800-3000 cm⁻¹).

C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the pyrazine ring.

N-H bending: A band around 1600-1650 cm⁻¹.

C-Cl stretching: A band in the lower frequency region (typically below 800 cm⁻¹).

The combination of these advanced spectroscopic methods provides a comprehensive and unambiguous structural confirmation of this compound and is essential for the characterization of its derivatives in research and development.

Theoretical and Computational Chemistry Studies of 3 Aminomethyl 5 Chloropyrazin 2 Amine

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements of atoms and molecules. These methods provide insights into the conformational preferences and dynamic behavior of molecules over time.

The presence of rotatable bonds in 3-(Aminomethyl)-5-chloropyrazin-2-amine, particularly around the aminomethyl group, allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. ucsb.edu This process involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. drugdesign.org

Energy minimization is then performed to find the lowest energy conformation for each potential energy well. ijcsit.com This process identifies the local and global energy minima on the potential energy surface. drugdesign.org Understanding the preferred conformations is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60° (gauche) | 0.5 | 30 |

| 2 | 180° (anti) | 0.0 | 50 |

| 3 | -60° (gauche) | 0.5 | 20 |

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of how the molecule moves and interacts with its environment. nih.gov

For this compound, an MD simulation would typically place the molecule in a solvent box (e.g., water) to mimic physiological conditions. The simulation would then track the trajectory of each atom over a period of time, providing insights into the molecule's flexibility, conformational changes, and interactions with solvent molecules. researchgate.netnih.gov This information is valuable for understanding how the molecule might behave in a biological system. nih.gov

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, including any transition states and intermediates.

For this compound, computational methods could be used to study a variety of potential reactions, such as its synthesis or degradation pathways. researchgate.netnih.gov DFT calculations are particularly well-suited for this purpose, as they can accurately predict the energies of reactants, products, and transition states. fu-berlin.de

The investigation of a reaction mechanism would involve locating the transition state structure, which is a saddle point on the potential energy surface. fu-berlin.de The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By elucidating the reaction mechanism, computational studies can provide valuable insights into how to optimize reaction conditions or predict the stability of the molecule.

In Silico Screening and Virtual Ligand Design Principles

In silico screening and virtual ligand design are powerful computational methodologies that have revolutionized the early stages of drug discovery. These approaches utilize computer simulations to identify and optimize potential drug candidates, thereby reducing the time and cost associated with traditional laboratory-based screening. The core principle of in silico screening is to computationally evaluate large libraries of chemical compounds to predict their potential to interact with a specific biological target, such as a protein or enzyme. This process helps in prioritizing a smaller, more manageable number of compounds for further experimental validation.

Virtual ligand design, a closely related field, focuses on the creation of novel molecules or the modification of existing ones to enhance their binding affinity and selectivity for a target. This is often achieved through an iterative process of designing a compound, computationally predicting its properties, and then refining the design based on the computational feedback. For a molecule like this compound, these principles can be applied to explore its potential as a scaffold for developing new therapeutic agents. The pyrazine (B50134) ring, a common motif in medicinal chemistry, provides a rigid framework that can be functionalized to interact with various biological targets.

The process of in silico screening typically involves several key steps, as illustrated in the table below.

| Step | Description | Relevance to this compound |

| Target Identification and Preparation | A specific biological target (e.g., an enzyme or receptor) implicated in a disease is chosen. Its three-dimensional structure is obtained from experimental data (like X-ray crystallography) or homology modeling. | Identifying potential protein targets for which the pyrazine scaffold of this compound might have an affinity. |

| Compound Library Preparation | A large database of chemical compounds is prepared. This can be a commercial library or a custom-designed library based on a particular chemical scaffold. | A virtual library could be generated by creating derivatives of this compound with various substituents. |

| Molecular Docking | The compounds from the library are computationally "docked" into the binding site of the target protein. This involves predicting the preferred orientation and conformation of the ligand when bound to the protein. | Docking simulations would predict how this compound and its analogs fit into the active site of a target protein. |

| Scoring and Ranking | A scoring function is used to estimate the binding affinity of each compound. The compounds are then ranked based on their scores. | Compounds with the most favorable predicted binding energies would be prioritized for further investigation. |

| Hit Selection and Experimental Validation | The top-ranked compounds (virtual "hits") are selected for experimental testing to confirm their biological activity. | Promising derivatives of this compound identified through virtual screening would be synthesized and tested in laboratory assays. |

At a conceptual level, predicting the binding interactions of a ligand like this compound with a molecular target is fundamental to understanding its potential therapeutic effect. This prediction is primarily achieved through molecular docking simulations. These simulations place the ligand into the active site of the target protein and evaluate the complementarity of their shapes and chemical properties.

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For this compound, the key functional groups that would likely participate in these interactions are:

The pyrazine ring: This aromatic system can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket.

The amino groups (-NH2): These groups can act as hydrogen bond donors, forming hydrogen bonds with suitable acceptor atoms (like oxygen or nitrogen) on the protein. The aminomethyl group provides additional flexibility for forming such interactions.

The chlorine atom (-Cl): This halogen atom can participate in halogen bonding, a type of non-covalent interaction that has gained increasing recognition in drug design. It can also contribute to hydrophobic interactions.

Pharmacophore modeling is another crucial technique for predicting binding interactions. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. By identifying the key pharmacophoric features of known active compounds, a model can be created and used to screen for new molecules that possess a similar arrangement of these features. For this compound, a pharmacophore model could be developed based on its hydrogen bond donors, acceptors, and aromatic features to identify other compounds with a similar interaction potential.

Computational chemistry provides invaluable guidance for the synthetic design of new drug candidates based on a lead scaffold such as this compound. By predicting how structural modifications will affect a molecule's binding affinity and other properties, computational approaches can help prioritize synthetic efforts towards the most promising compounds.

One of the primary tools in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of pyrazine derivatives, chemists can predict the activity of new, unsynthesized analogs. This allows for the in silico exploration of a wide range of chemical modifications before committing to their synthesis.

The general workflow for using computational approaches to guide synthetic design is outlined below.

| Computational Approach | Description | Application to this compound |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design ligands that fit snugly into the binding site. Molecular docking and molecular dynamics simulations are key techniques. | Designing modifications to the this compound scaffold to improve its fit and interactions within a specific protein's active site. For example, replacing the chlorine atom with other groups to probe for additional binding pockets. |

| Ligand-Based Drug Design (LBDD) | Employed when the 3D structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. Pharmacophore modeling and 3D-QSAR are common LBDD methods. | If other known inhibitors of a target exist, their common features can be used to build a pharmacophore model. This model can then guide the modification of this compound to better match the pharmacophoric requirements. |

| ADMET Prediction | Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps in identifying potential liabilities early in the drug discovery process. | Before synthesizing derivatives of this compound, their ADMET properties can be computationally estimated to ensure they have a favorable drug-like profile. |

By integrating these computational approaches, medicinal chemists can make more informed decisions about which derivatives of this compound to synthesize and test. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the more efficient development of novel and effective medicines.

Structure Reactivity and Structure Function Relationship Investigations

Influence of Substituent Effects on Reactivity of Pyrazine (B50134) Core

The pyrazine ring is an electron-deficient aromatic heterocycle, which makes it generally less reactive towards electrophilic substitution compared to benzene. imperial.ac.ukresearchgate.net The reactivity of the 3-(Aminomethyl)-5-chloropyrazin-2-amine core is significantly modulated by the electronic and steric properties of its attached functional groups.

Sterically, the arrangement of substituents around the pyrazine ring influences their accessibility. In related chloro-substituted pyrazin-2-amine structures, it has been noted that the combination of substituents vicinal to the ring nitrogens can create steric hindrance, potentially affecting coordination and reaction pathways. mdpi.com However, some studies on similarly substituted pyrazines suggest that this steric hindrance may not be a dominant factor in all cases. mdpi.com

Table 1: Summary of Substituent Effects on the Pyrazine Core

| Substituent | Position | Electronic Effect | General Impact on Ring |

|---|---|---|---|

| Amino | C2 | Electron-donating (Resonance) | Activating |

| Aminomethyl | C3 | Electron-donating (Inductive) | Activating |

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect of the chemistry of substituted pyrazines. wikipedia.org The combined electronic influences of the amino, aminomethyl, and chloro groups create a specific pattern of reactivity. The electron-donating amino group at C2 directs electrophilic attack, while the electron-withdrawing chloro group at C5 makes that carbon atom a prime site for nucleophilic aromatic substitution. thieme-connect.de Halopyrazines are known to be more reactive towards nucleophilic displacement than their corresponding pyridine (B92270) counterparts. thieme-connect.de

Reaction rates are also heavily influenced by these substituents. Electron-withdrawing groups can accelerate the rates of certain reactions. nih.gov For instance, the rate of aminolysis in related chloropyrimidines is dependent on the number and strength of electron-withdrawing groups on the ring. researchgate.net In the case of this compound, the presence of the chloro group facilitates nucleophilic substitution, a key reaction in pyrimidine (B1678525) and pyrazine chemistry. researchgate.net The synthesis of complex, highly functionalized pyrazines can be achieved with high yields and regioselectivity through carefully controlled metalation reactions. nih.gov

Exploration of Molecular Interactions (General Principles)

The functional groups on this compound provide multiple opportunities for non-covalent interactions, which are fundamental to its potential biological activity and material properties. Pyrazine-based compounds are recognized for their ability to engage in a unique combination of polar and nonpolar interactions. nih.gov

Hydrogen bonding is a dominant intermolecular force that significantly influences the properties of molecules containing N-H or O-H bonds. wikipedia.org The this compound molecule possesses several sites capable of participating in hydrogen bonds.

The aminomethyl group (-CH₂NH₂) features a primary amine. wikipedia.org The two hydrogen atoms on the nitrogen are strong hydrogen bond donors, while the nitrogen's lone pair of electrons allows it to act as a hydrogen bond acceptor. mdpi.comnih.gov Similarly, the primary amino group at the C2 position is a potent hydrogen bond donor. Furthermore, the two nitrogen atoms within the pyrazine ring are common hydrogen bond acceptors. nih.gov This multiplicity of donor and acceptor sites allows for the formation of complex hydrogen-bonding networks.

Table 2: Potential Hydrogen Bonding Sites

| Functional Group | Atom(s) | Role |

|---|---|---|

| Aminomethyl (-CH₂N H₂) | Nitrogen | Acceptor |

| Aminomethyl (-CH₂NH ₂) | Hydrogens | Donor |

| Amino (-N H₂) | Nitrogen | Acceptor |

| Amino (-NH ₂) | Hydrogens | Donor |

A halogen bond is a non-covalent interaction where a halogen atom with an electrophilic region (a σ-hole) acts as a Lewis acid, interacting with a nucleophile. acs.orgacs.org While chlorine forms weaker halogen bonds compared to iodine or bromine, these interactions are significant in molecular recognition and crystal engineering. acs.orgnih.govresearchgate.net

As an aromatic molecule, the pyrazine ring of this compound can engage in hydrophobic and π-stacking interactions. nih.gov These non-covalent forces are crucial for the stability of many biological and synthetic supramolecular structures. nih.gov

π-π stacking involves the attractive, non-covalent interactions between aromatic rings. The geometry of this interaction can vary, from a face-to-face "sandwich" arrangement to an offset "slipped-parallel" configuration, with the interaction energy being dependent on this geometry. rsc.orgarxiv.org In drug-receptor binding, π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan can be a key contributor to binding affinity. acs.org The electron-deficient nature of the pyrazine ring can lead to favorable π-stacking interactions with electron-rich aromatic systems.

Relationship Between Molecular Structure and Chemical Properties Relevant to Further Functionalization

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the 2-amino group, the 3-aminomethyl group, and the 5-chloro substituent, all attached to an electron-deficient pyrazine ring. The pyrazine core, with its two nitrogen atoms, is inherently electron-withdrawing, which influences the reactivity of its substituents.

The 3-aminomethyl group presents a primary aliphatic amine. This group is more basic and a stronger nucleophile than the aromatic 2-amino group. Consequently, it is more susceptible to alkylation and acylation reactions.

The 5-chloro group is a halogen on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of this chloro group is enhanced by the electron-withdrawing nature of the pyrazine ring.

The relative reactivity of these functional groups allows for selective functionalization, as summarized in the table below.

| Functional Group | Position | Chemical Property | Potential Functionalization Reactions |

| 2-Amino | Aromatic | Nucleophilic, Electron-donating | Acylation, Sulfonylation, Diazotization |

| 3-Aminomethyl | Aliphatic | Basic, Nucleophilic | Alkylation, Acylation, Reductive Amination |

| 5-Chloro | Aromatic | Leaving Group | Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols |

Detailed Research Findings:

Acylation: The 2-amino and 3-aminomethyl groups can be acylated using acyl chlorides or anhydrides. Due to the higher nucleophilicity of the aliphatic amine, selective acylation of the 3-aminomethyl group can be achieved under controlled conditions. Complete acylation of both amino groups is also possible with an excess of the acylating agent.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position is activated towards SNAr by the pyrazine ring nitrogens. It can be displaced by various nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, to introduce a wide range of substituents at this position. The reaction typically requires heat and sometimes a base to facilitate the removal of HCl.

Alkylation: The 3-aminomethyl group is the primary site for alkylation reactions with alkyl halides. The 2-amino group is significantly less reactive towards alkylation due to its lower basicity and steric hindrance.

Stereochemical Considerations in Pyrazine-Based Scaffold Development

While this compound itself is not chiral, its functionalization can introduce stereocenters, leading to the formation of stereoisomers. The development of pyrazine-based scaffolds in medicinal chemistry often requires careful consideration of stereochemistry, as different enantiomers or diastereomers of a chiral molecule can exhibit significantly different biological activities, metabolic profiles, and toxicities.

The introduction of a chiral center can occur through various reactions at the functional groups of this compound. For instance:

Acylation or Alkylation with Chiral Reagents: Reacting the amino groups with chiral acylating or alkylating agents will produce diastereomeric products if the resulting molecule contains more than one stereocenter.

Asymmetric Synthesis: The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure pyrazine derivatives. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For example, asymmetric reduction of a ketone precursor to a chiral alcohol that is later converted to a pyrazine derivative is a possible strategy.

The spatial arrangement of substituents on the pyrazine ring is critical for its interaction with biological targets, such as enzymes and receptors. Even subtle changes in the three-dimensional structure can lead to a complete loss of biological activity or a switch in the mode of action. Therefore, the control of stereochemistry is a fundamental aspect of designing and developing novel pyrazine-based therapeutic agents. Research in the broader field of heterocyclic chemistry has demonstrated that enantiomers of a drug can have different pharmacological and toxicological profiles.

Q & A

Q. What are the optimized synthetic routes for 3-(Aminomethyl)-5-chloropyrazin-2-amine, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis can be optimized via two primary routes:

Ammonolysis : Reacting 5-chloro-3-(halomethyl)pyrazine with ammonia gas under controlled pressure (1–3 atm) and temperature (40–60°C) in anhydrous ethanol. Yield improvements (60–75%) are observed with catalytic triethylamine (5–10 mol%) .

Reductive Amination : Using 5-chloro-3-formylpyrazine with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, achieving ~80% yield. Excess reducing agent (>1.2 eq.) reduces byproduct formation .

-

Key Parameters : Temperature, solvent polarity, and catalyst selection critically impact purity. HPLC monitoring (C18 column, acetonitrile/water eluent) is recommended for purity assessment (>95%) .

- Data Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Ammonolysis | 60–75 | 92–95 | 40–60°C, EtOH, TEA catalyst | |

| Reductive Amination | ~80 | 95–98 | 25°C, MeOH, NaBH3CN |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.12 (s, 1H, pyrazine H), δ 4.20 (s, 2H, -CH2NH2), and δ 6.85 (br s, 2H, -NH2). ¹³C NMR confirms the aminomethyl group (δ 45.2) and pyrazine carbons .

- HPLC-MS : Reverse-phase HPLC (C18, 0.1% TFA in H2O/MeCN) coupled with ESI-MS detects [M+H]+ at m/z 173.1. Use a gradient elution (10–90% MeCN over 20 min) for optimal separation .

- IR : Strong absorption at 3350 cm⁻¹ (N-H stretch) and 1620 cm⁻¹ (C=N pyrazine ring) .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Handling : Use gloves and fume hoods to minimize exposure. Solubility in DMSO (50 mg/mL) allows preparation of stock solutions for biological assays, but avoid freeze-thaw cycles .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Nucleophilic Substitution : The chlorine at the 5-position activates the pyrazine ring for SNAr reactions. DFT calculations (B3LYP/6-31G*) show a lowered LUMO (–1.8 eV) at C5, favoring attack by amines or thiols .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3)4 (5 mol%) and K2CO3 in DMF/H2O (3:1) at 80°C. Steric hindrance from the aminomethyl group reduces yields (~50%) compared to non-substituted analogs .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The aminomethyl group forms hydrogen bonds with ATP-binding pockets (ΔG ≈ –9.2 kcal/mol) .

- QSAR Models : Develop 2D-QSAR using MLR (R² > 0.85) with descriptors like logP, polar surface area, and H-bond donors. Higher hydrophobicity (logP > 1.5) correlates with enhanced membrane permeability .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity. For example, IC50 = 12 µM (cancer cells) vs. >100 µM (normal cells) suggests therapeutic potential .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify upregulated apoptotic genes (e.g., BAX, CASP3) in responsive cell lines, clarifying mode of action .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Substitution Patterns : Synthesize derivatives with modifications at C5 (e.g., Br, CF3) and the aminomethyl group (e.g., alkylation, acetylation). Test against enzyme targets (e.g., DHFR) to assess inhibition constants (Ki) .

- Pharmacophore Mapping : Identify critical features (e.g., H-bond donors, aromatic rings) using Schrödinger’s Phase. The aminomethyl group and pyrazine ring are essential for binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.